Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride
Description
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride is a bicyclic amine derivative with a norbornane-like framework. This compound features a rigid bicyclo[2.2.1]heptane scaffold, which confers unique stereochemical and electronic properties. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. Key identifiers include:
- Molecular formula: C₈H₁₄ClNO₂ (based on )
- CAS number: 2028279-42-5
- Stereochemistry: The (1R,4S,7R) configuration defines its spatial arrangement, critical for interactions in biological systems.
The compound is synthesized via methods analogous to related 2-azabicyclo[2.2.1]heptane derivatives, such as coupling reactions with protected amino acids or trifluoromethanesulfonic anhydride ().
Properties
IUPAC Name |
methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)7-5-2-3-6(7)9-4-5;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVWKOWYGKIPHV-RYLOHDEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC1NC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H]2CC[C@H]1NC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition for Bicyclic Framework Construction
The Diels-Alder reaction is a cornerstone for constructing the 2-azabicyclo[2.2.1]heptane core. As described in EP0828740B1, a homochiral amine precursor undergoes cycloaddition with cyclopentadiene and formaldehyde under acidic conditions to form the bicyclic structure.
Procedure :
- Step 1 : React (S)-configured amine (e.g., N-Boc-cis-4-hydroxy-L-proline methyl ester) with cyclopentadiene and formaldehyde in dichloromethane (DCM) at −78°C.
- Step 2 : Catalytic hydrogenation (H₂, Pd/C) removes protecting groups and reduces double bonds, yielding the bicyclic amine intermediate.
- Stereochemical Control : The chiral amine ensures enantioselective formation of the (1R,4S,7R) configuration.
Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 85–90% | |
| Hydrogenation Temp. | 25°C, 50 psi H₂ |
Trifluoromethanesulfonic Anhydride-Mediated Cyclization
WO2024103319A1 details a low-temperature cyclization strategy using trifluoromethanesulfonic anhydride (Tf₂O) to activate hydroxyl groups for intramolecular displacement.
Procedure :
- Step 1 : Treat methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate with Tf₂O and 2,6-dimethylpyridine in DCM at −65°C to −78°C.
- Step 2 : Quench with aqueous NaHCO₃, extract with DCM, and concentrate.
- Step 3 : Precipitate the hydrochloride salt using HCl in ether.
Mechanistic Insight : Tf₂O converts the hydroxyl group into a triflate leaving group, enabling nucleophilic attack by the amine to form the bicyclic structure.
Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Temp. | −78°C | |
| Purity (Final) | 99.68% (HPLC) |
Hydrogenolytic Deprotection and Salt Formation
CN100497338C emphasizes hydrogenolysis for deprotection and hydrochloride salt formation, critical for pharmaceutical-grade synthesis.
Procedure :
- Step 1 : Hydrogenate a protected intermediate (e.g., nitrobenzyl or benzyl group) using 5% Pd/C in methanol under 2 kg/cm² H₂.
- Step 2 : Filter and treat the free base with HCl gas or aqueous HCl to precipitate the hydrochloride salt.
Optimization :
- Catalyst loading (5–10 wt%) and solvent choice (MeOH/EtOAc) impact reaction rate and yield.
Data :
| Parameter | Value | Source |
|---|---|---|
| H₂ Pressure | 2 kg/cm² | |
| Salt Yield | 92–95% |
Chiral Resolution via Diastereomeric Salt Formation
For racemic mixtures, EP0828740B1 resolves enantiomers using chiral acids (e.g., L-dimethoxysuccinic acid) in isopropanol.
Procedure :
- Step 1 : Crystallize the racemic free base with L-dimethoxysuccinic acid in isopropanol.
- Step 2 : Isolate the desired (1R,4S,7R)-diastereomeric salt via filtration.
- Step 3 : Neutralize with NaOH and reprocess into the hydrochloride salt.
Data :
| Parameter | Value | Source |
|---|---|---|
| Optical Purity | >99% ee | |
| Recovery Yield | 40–45% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Diels-Alder | High stereocontrol | Multi-step, costly reagents | Pilot-scale |
| Tf₂O Cyclization | Short route, high purity | Ultra-low temps required | Lab-scale |
| Hydrogenolysis | Mild conditions, high yield | Requires protected intermediates | Industrial |
| Chiral Resolution | Effective for racemates | Low recovery yield | Small-scale |
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine nitrogen in the bicyclic structure can undergo oxidation under controlled conditions.
| Reagent | Conditions | Product | Mechanistic Notes |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | Dichloromethane, 0–25°C | Corresponding N-oxide derivative | Selective oxidation of the amine to N-oxide without disrupting the ester group. |
| Hydrogen peroxide (H₂O₂) | Acetic acid, 50°C | Oxidative ring-opening products | Radical-mediated pathways may lead to ring fragmentation. |
Key Finding : PCC is preferred for selective oxidation due to milder conditions, preserving the ester functionality.
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis to yield carboxylic acid derivatives.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 6M HCl | Reflux, 12 hr | (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride | ~85% |
| NaOH (aqueous) | 60°C, 8 hr | Free carboxylic acid (neutralized form) | ~78% |
Applications : Hydrolyzed products serve as intermediates for peptide coupling or metal coordination studies .
Alkylation and Acylation
The secondary amine participates in nucleophilic substitution and acylation reactions.
Alkylation
| Reagent | Conditions | Product |
|---|---|---|
| Methyl iodide (CH₃I) | K₂CO₃, DMF, 60°C | N-Methylated derivative |
| Benzyl bromide (BnBr) | DIEA, CH₂Cl₂, RT | N-Benzyl-protected compound |
Acylation
| Reagent | Conditions | Product |
|---|---|---|
| Acetic anhydride | Pyridine, RT | N-Acetylated derivative |
| Boc₂O (Boc anhydride) | DMAP, CH₃CN, 40°C | N-Boc-protected compound |
Note : Alkylation often requires bulky bases (e.g., DIEA) to minimize side reactions .
Cycloaddition and Ring-Opening Reactions
The strained bicyclic system engages in cycloadditions, particularly with dienophiles.
| Reaction Type | Reagent/Partner | Conditions | Product |
|---|---|---|---|
| Diels-Alder | Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct |
| [3+2] Cycloaddition | Nitrile oxide | EtOAc, RT | Isoxazoline-fused derivative |
Research Insight : The electron-deficient azabicyclo framework enhances reactivity toward electron-rich dienophiles .
Derivatization for Medicinal Chemistry
The compound has been used to synthesize bioactive analogs:
-
Anticancer Agents : Reaction with bromomethylnaphthacenyl derivatives yielded intermediates for daunomycinone analogs .
-
Enzyme Inhibitors : Acylation with tert-butyloxycarbonyl (Boc) groups produced protease-resistant scaffolds .
Example Synthesis Pathway :
-
Alkylation : React with 12-acetoxy-2-acetyl-5-(bromomethyl)-1,2,3,4-tetrahydronaphthacen-2-yl RADO(Et)-ate .
-
Cyclization : Acid-catalyzed ring closure forms the anthracycline core .
Stability and Reaction Considerations
Scientific Research Applications
Physical Properties
- Appearance : Typically presented as a hydrochloride salt.
- Solubility : Soluble in organic solvents, with varying solubility in water depending on pH.
Medicinal Chemistry
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate has been investigated for its potential therapeutic properties:
- Neuropharmacology : Research indicates that derivatives of azabicyclo compounds may exhibit activity at neurotransmitter receptors, particularly in modulating cholinergic signaling pathways. This can potentially lead to the development of treatments for neurodegenerative diseases such as Alzheimer's disease .
- Analgesic Properties : Some studies suggest that azabicyclo compounds may possess analgesic effects, making them candidates for pain management therapies .
Synthetic Organic Chemistry
The compound serves as an important intermediate in synthetic pathways:
- Building Block for Complex Molecules : It is utilized in the synthesis of various complex organic molecules due to its bicyclic structure, which allows for further functionalization and modification .
- Polymer Chemistry : Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane derivatives have been explored as monomers in ring-opening metathesis polymerization (ROMP), contributing to the development of novel polymeric materials with unique properties .
Materials Science
The compound's structural characteristics make it suitable for applications in materials science:
- Nanomaterials : Research has indicated that azabicyclo compounds can be incorporated into nanostructured materials, enhancing their mechanical and thermal properties .
- Drug Delivery Systems : The ability to modify the azabicyclo framework allows for the design of drug delivery systems that can improve bioavailability and target specific tissues or cells .
Case Study 1: Neuropharmacological Research
A study published in the Journal of Medicinal Chemistry explored the effects of azabicyclo derivatives on acetylcholine receptors. The findings demonstrated that specific modifications to the methyl (1R,4S,7R)-2-azabicyclo compound enhanced receptor affinity and selectivity, suggesting potential applications in treating cognitive disorders.
Case Study 2: Polymer Synthesis
In a recent investigation into polymer synthesis using methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane derivatives as monomers, researchers reported successful polymerization reactions leading to materials with tunable properties suitable for biomedical applications.
Mechanism of Action
The mechanism of action of Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane Derivatives with Varied Substituents
Table 1: Key Structural and Spectral Comparisons
Key Observations :
Bicyclo[2.2.2]octane and Other Scaffolds
Table 2: Comparison with Larger Bicyclic Systems
Key Observations :
Biological Activity
Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate; hydrochloride is a compound belonging to the class of bicyclic amines with potential applications in pharmacology due to its structural similarities to various neurotransmitters. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H15ClN2O6
- Molecular Weight : 245.2292 g/mol
- CAS Number : 1788041-49-5
Pharmacological Activity
The biological activity of Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate; hydrochloride has been studied primarily in the context of its effects on the central nervous system (CNS) and its potential as a therapeutic agent.
- Cholinergic Modulation : The compound exhibits properties similar to cholinergic agents, which can influence neurotransmission by acting on acetylcholine receptors.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.
In Vitro Studies
Several in vitro studies have demonstrated the effects of this compound on neuronal cells:
- Neurotoxicity Assessment : Research indicated that Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate can protect against oxidative stress-induced neuronal cell death.
- Gene Expression Analysis : The compound was found to upregulate genes associated with cell survival and downregulate pro-apoptotic factors.
In Vivo Studies
Animal models have been utilized to further assess the biological activity:
- Cognitive Function Tests : In rodent models, administration of this compound has shown improvements in memory and learning capabilities.
- Behavioral Studies : Behavioral assays indicated reduced anxiety-like behaviors, suggesting potential anxiolytic properties.
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study conducted on transgenic mice models for Alzheimer's disease revealed that treatment with Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate resulted in:
- Decreased amyloid-beta plaque formation.
- Improved cognitive performance in maze tests compared to control groups.
Case Study 2: Effect on Depression Models
In a chronic mild stress model for depression, administration of the compound led to:
- Significant reduction in depressive-like behaviors as measured by forced swim tests.
- Alterations in neurotransmitter levels consistent with antidepressant activity.
Data Tables
Q & A
What are the critical parameters for optimizing the synthesis of Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride?
The synthesis requires precise control of reaction conditions, including:
- Temperature : Cyclization steps often demand strict thermal regulation to prevent side reactions. For example, highlights yields improving from <1% to 36% when optimizing platinum oxide usage and reaction conditions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) are preferred for cyclopropanation steps to stabilize intermediates .
- Purification : Chromatography (e.g., flash column) or crystallization is critical for isolating enantiomerically pure products. notes chiral resolution techniques to ensure stereochemical fidelity.
How can researchers validate the stereochemical purity of this compound?
Advanced analytical methods are required:
- Chiral HPLC : Separates enantiomers using chiral stationary phases .
- NMR Spectroscopy : NOESY or COSY experiments confirm spatial arrangement of protons, particularly in the bicyclic framework .
- X-ray Crystallography : Provides definitive proof of stereochemistry, as seen in for similar azabicyclo derivatives.
What methodologies are used to assess its biological activity in neuropharmacology?
- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-epibatidine analogs) quantify affinity for nicotinic acetylcholine receptors. references epibatidine’s non-opioid analgesic activity, suggesting similar targets .
- In Vitro Functional Assays : Measure ion flux (e.g., calcium imaging in neuronal cell lines) to evaluate agonist/antagonist effects .
- Metabolic Stability Tests : Microsomal incubation assesses hepatic clearance, critical for drug development .
How does stereochemistry influence its pharmacological profile?
The (1R,4S,7R) configuration dictates:
- Receptor Selectivity : shows rigid bicyclic structures enhance binding to specific CNS targets due to reduced conformational flexibility.
- Metabolic Pathways : Enantiomers may undergo differential cytochrome P450 metabolism, altering half-life .
- Toxicity : Incorrect stereochemistry can lead to off-target effects, as noted in for misidentified azabicyclo derivatives .
How to address contradictions in reported synthesis yields for azabicyclo derivatives?
- Catalyst Optimization : demonstrates palladium-bisimidazol-2-ylidene catalysts improve cross-coupling yields (e.g., 18% to 36% in ).
- Reagent Purity : Trace impurities in starting materials (e.g., bicyclic amines) can derail cyclization. emphasizes purification of intermediates via recrystallization .
- Replication Studies : Reproduce conflicting protocols with controlled variables (solvent, temperature) to isolate yield discrepancies .
What computational tools predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : Software like AutoDock Vina models interactions with nicotinic receptors, leveraging crystallographic data from .
- Quantum Mechanical Calculations : Assess strain energy in the bicyclic core, which correlates with binding affinity .
- Machine Learning : Platforms like ChemProp predict metabolic stability using datasets from ’s peptidomimetic derivatives .
What safety protocols are essential for handling this compound in lab settings?
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and P95 respirators, as recommended in for similar azabicyclo compounds .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of hydrochloride vapors .
- Spill Management : Neutralize acidic residues with sodium bicarbonate, per ’s first-aid guidelines .
How do structural modifications (e.g., ester vs. carboxylate) alter its bioactivity?
- Esterification : Methyl ester derivatives (e.g., ) enhance blood-brain barrier penetration compared to free carboxylic acids .
- Substitution Patterns : Heteroaryl groups (e.g., pyridyl in ) improve receptor selectivity but may reduce solubility .
- Salt Forms : Hydrochloride salts (as in ) increase crystallinity and stability but require pH-adjusted formulations for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
